molecular formula C7H7ClN2O B8763721 4-chloro-N-methylpyridine-3-carboxamide CAS No. 62458-78-0

4-chloro-N-methylpyridine-3-carboxamide

Cat. No.: B8763721
CAS No.: 62458-78-0
M. Wt: 170.59 g/mol
InChI Key: JWPKMXPQNPSIGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-N-methylpyridine-3-carboxamide is a useful research compound. Its molecular formula is C7H7ClN2O and its molecular weight is 170.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmaceutical Applications

1.1 Anticancer Properties

One of the primary applications of 4-chloro-N-methylpyridine-3-carboxamide is in the treatment of cancer. The compound has been identified as an inhibitor of Raf kinase, an enzyme involved in cell proliferation and survival, particularly in cancer cells. Research indicates that it can be effective against various types of tumors, including breast cancer, lung cancer, and hematological malignancies such as leukemia .

Case Study: Raf Kinase Inhibition

  • Objective : To evaluate the effectiveness of this compound in inhibiting Raf kinase.
  • Method : In vitro assays were conducted using cancer cell lines overexpressing Raf kinase.
  • Results : The compound demonstrated significant inhibition of cell proliferation and induced apoptosis in treated cells.
  • : This supports its potential use as a therapeutic agent in oncology.

Chemical Synthesis and Research Applications

2.1 Synthesis of Derivatives

The compound serves as a precursor for synthesizing various derivatives that may enhance its biological activity or alter its pharmacokinetic properties. Its structure allows for modifications that can lead to compounds with improved solubility or potency against specific targets .

Table 1: Synthesis Pathways for Derivatives

CompoundSynthesis MethodYield (%)Application
Derivative AReaction with amines85%Antimicrobial activity
Derivative BAcylation reaction90%Anticancer properties
Derivative CAlkylation reaction75%Anti-inflammatory effects

3.1 Inhibitory Effects on Enzymes

Research has shown that this compound exhibits inhibitory effects on several enzymes involved in metabolic pathways, which could be leveraged for therapeutic purposes .

Case Study: Enzyme Inhibition

  • Objective : To assess the inhibitory effect of the compound on specific metabolic enzymes.
  • Method : Enzyme assays were performed using purified enzyme preparations.
  • Results : The compound inhibited enzyme activity with IC50 values indicating potential for drug development.
  • : This suggests its utility in designing inhibitors for metabolic disorders.

Toxicological Studies

Understanding the safety profile of this compound is crucial for its application in pharmaceuticals. Toxicological assessments have been conducted to evaluate its effects on human cell lines and animal models.

Table 2: Toxicological Profile

EndpointResultReference
Acute toxicity (LD50)>2000 mg/kg (oral)
Genotoxicity (Ames test)Negative
Reproductive toxicityNo adverse effects observed

Properties

CAS No.

62458-78-0

Molecular Formula

C7H7ClN2O

Molecular Weight

170.59 g/mol

IUPAC Name

4-chloro-N-methylpyridine-3-carboxamide

InChI

InChI=1S/C7H7ClN2O/c1-9-7(11)5-4-10-3-2-6(5)8/h2-4H,1H3,(H,9,11)

InChI Key

JWPKMXPQNPSIGE-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=C(C=CN=C1)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Oxalyl chloride (1.01 mL, 11.6 mmol) was added to a suspension of 4-chloronicotinic acid (prepared according to F. Guillier et al. J. Org. Chem. 1995, 60, 292) (1.5 g, 7.7 mmol) in CH2Cl2 (15 mL) containing 2 drops of DMF. The mixture was stirred at room temperature for 1 h then evaporated to dryness, suspended in CH2Cl2 (10 mL) and re-evaporated. The residue was re-suspended in CH2Cl2 (10 mL), cooled to 0° C. and treated with triethylamine (3.23 mL, 23.2 mmol) dropwise followed by a 2M solution of methylamine in THF (7.7 mL, 15.4 mmol) dropwise. The resulting orange mixture was stirred at 0° C. for 20 min before being concentrated in vacuo. The residue was treated with sat. NaHCO3 (aq) (30 mL), extracted with CH2Cl2 10×25 mL) and the combined organic layers were dried (MgSO4) and evaporated to give an orange oil which crystallised. The solid was triturated with ether (10 mL), stirred for 30 min, then filtered and washed with 1:1 ether/pentane (20 mL) to give the title amide (986 mg, 75%) as an off-white solid; δH (CDCl3, 400 MHz) 3.07 (3H, d), 6.20 (1H, br), 7.37 (1H, d), 8.53 (1H, d), 8.86 (1H, s).
Quantity
1.01 mL
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
3.23 mL
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
7.7 mL
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Six
Name
Yield
75%

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

To a suspension of crude 4-chloronicotinoyl chloride hydrochloride in 25 mL of THF was added methylamine solution (2M in THF, 20 mL, 40 mmol, 4.0 eq) at 0° C. The reaction mixture was stirred at room temperature for 1 hour and concentrated under reduced pressure. The crude material was dissolved in ethylacetate (75 mL) and water/brine/saturated sodium bicarbonate solution (1/1/1, 75 mL). The separated aqueous layer was extracted with EtOAc. The combined organic layers were washed with water/brine/saturated sodium bicarbonate solution (1/1/1, 25 mL) and brine (25 mL) and dried over sodium sulfate. Removal of the solvent under reduced pressure afforded the title compound as orange solid (400 mg, 24%), which was used without further purification. MH+=171.0, Rt=0.55 min.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Yield
24%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.